THJ2201 N-(5-hydroxypentyl) metabolite (CRM)

Vue d'ensemble

Description

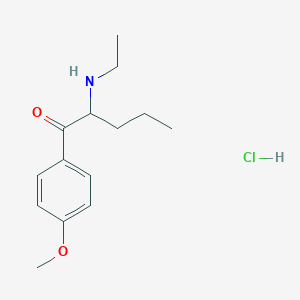

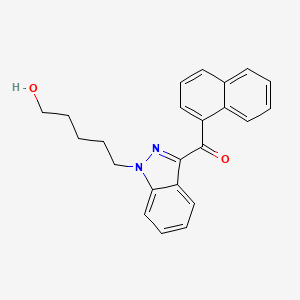

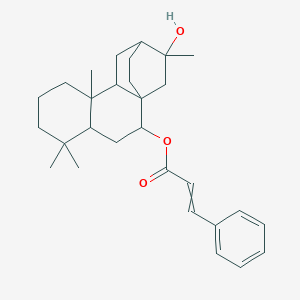

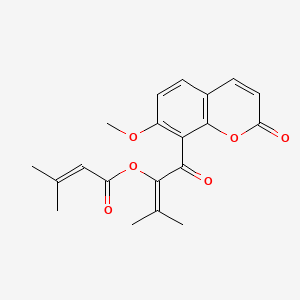

THJ2201 N-(5-hydroxypentyl) metabolite (CRM) is an analytical reference standard categorized as a synthetic cannabinoid metabolite . It is a metabolite of THJ2201 and THJ 018 . This product is intended for research and forensic applications .

Molecular Structure Analysis

The molecular formula of THJ2201 N-(5-hydroxypentyl) metabolite (CRM) is C23H22N2O2 . Its formal name is [1- (5-hydroxypentyl)-1H-indazol-3-yl]-1-naphthalenyl-methanone . The molecular weight is 358.4 .Physical And Chemical Properties Analysis

THJ2201 N-(5-hydroxypentyl) metabolite (CRM) is a crystalline solid . It is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (30 mg/ml) . Its λmax is 220 nm .Applications De Recherche Scientifique

High-Resolution Mass Spectrometry of THJ-2201 Metabolism The metabolism of THJ-2201 and THJ-018 was characterized using high-resolution mass spectrometry (HR-MS) after incubation in human hepatocytes. The study revealed major metabolic pathways including hydroxylation, oxidative defluorination, carboxylation, glucuronidation, and dihydrodiol formation. In particular, for THJ-2201, 27 metabolites were observed with prominent pathways involving oxidative defluorination followed by carboxylation or glucuronidation, and glucuronidation of hydroxylated metabolites. The insights into the metabolism of THJ-2201 help in identifying markers for laboratory identification of intake and linking observed adverse events to these synthetic cannabinoids (Diao et al., 2016).

Gas Chromatography-Mass Spectrometry for JWH-018 Metabolites A method was developed for the detection of 'K2' metabolites in urine, specifically focusing on JWH-018, a compound closely related to THJ-2201. The procedure involved gas chromatography-mass spectrometry (GC-MS) and compared well with existing LC-MS/MS methods. Metabolites like 5-hydroxypentyl JWH-018 were synthesized and identified, providing a framework for detecting the intake of related synthetic cannabinoids (Emerson et al., 2013).

Metabolite Profiling for Synthetic Cannabinoids Research has shown that non-fluoropentylindole/indazole synthetic cannabinoids, likely including compounds similar to THJ-2201, tend to be metabolized at the pentyl chain. The study emphasized the importance of metabolite profiling for substances like AB-PINACA and its 5-fluoro analog 5F-AB-PINACA, drawing parallels with the metabolism of THJ-2201. Metabolic stability, identification of metabolites, and the applicability of these insights to authentic urine specimens were key aspects of this research (Wohlfarth et al., 2015).

Metabolism of AM-2201 and JWH-018 The study focused on identifying major urinary metabolites of AM-2201, a synthetic cannabinoid related to THJ-2201. It revealed the presence of metabolites like N-5-hydroxylated and carboxylated metabolites from rats and compared these results with human subjects. This study's findings may also be relevant to understanding the metabolism of THJ-2201 due to structural similarities among these compounds (Jang et al., 2014).

Safety And Hazards

This product is not for human or veterinary use . It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause damage to the central nervous system and the visual organs . Safety measures include avoiding inhalation, ingestion, skin and eye contact, and using this product only in well-ventilated areas .

Propriétés

IUPAC Name |

[1-(5-hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c26-16-7-1-6-15-25-21-14-5-4-12-20(21)22(24-25)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,26H,1,6-7,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDCPWAZXZXQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342685 | |

| Record name | [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |

CAS RN |

1850409-16-3 | |

| Record name | [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)

![1-Hydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B593586.png)

![2-Thiabicyclo[2.2.1]hept-5-ene-3-carboxaldehyde, exo- (9CI)](/img/no-structure.png)